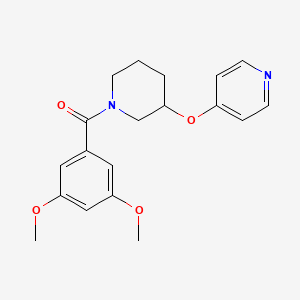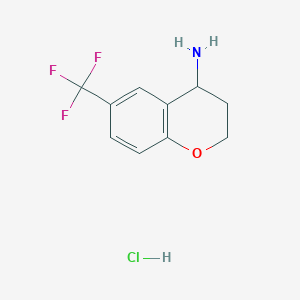
2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate
説明
2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate is a chemical compound with the CAS Number: 435345-04-3 . It has a molecular weight of 316.33 . The IUPAC name for this compound is 2,2-difluoro-2-(2-pyridinyl)ethanamine benzenesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 316.33 . It is a solid at room temperature . The storage temperature for this compound is in a refrigerator . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.科学的研究の応用
Pseudo Vilsmeier Reagents for CC Bond Formation
A study by Chu-Yi Yu, David L. Taylor, and O. Meth–Cohn (1999) demonstrated the utility of 2-Fluoro- and 2,6-difluoropyridine derivatives, which are related to 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate, in the regiospecific formation of CC bonds in pyridines. These compounds undergo specific mono- or disubstitution, leading to the production of keto-1,2,3,6-tetrahydropyridines, which can be further modified to ketopyridines or ketopiperidines. This highlights the potential for selective synthesis strategies in medicinal chemistry and materials science (Chu-Yi Yu et al., 1999).
Pyrrolidinium Ionic Liquids in Catalysis
Research by Jin‐Hong Lin et al. (2009) introduced pyrrolidinium-based salts, including ones similar to this compound, as efficient catalysts and recyclable reaction mediums for Friedel–Crafts alkylations. The study underscores the versatility of such fluorine-containing compounds in promoting chemical transformations, which could be advantageous in developing sustainable and green chemical processes (Jin‐Hong Lin et al., 2009).
Palladium(II) Difluoro Complexes
V. Grushin and W. Marshall (2009) explored the synthesis and thermal decomposition of trans-difluoro complexes of palladium(II), which are structurally related to the subject compound. Their findings provide insight into the mechanisms of C-F bond formation and the potential for developing novel catalytic systems for fluoroorganic synthesis, which is crucial for pharmaceutical and agrochemical industries (V. Grushin et al., 2009).
Synthesis of Trifluoromethyl-substituted Pyridines
The work by F. Cottet and M. Schlosser (2002) on the synthesis of trifluoromethyl-substituted pyridines via displacement of iodide demonstrates the reactivity and utility of fluorinated pyridine derivatives in organic synthesis. This methodology opens avenues for the design and synthesis of novel compounds with potential applications in drug development and material science (F. Cottet et al., 2002).
Difluoromethanesulfonyl Hypervalent Iodonium Ylides in Synthesis
Research by S. Arimori et al. (2016) highlighted the use of difluoromethanesulfonyl hypervalent iodonium ylides, similar in reactivity to the compound of interest, for electrophilic difluoromethylthiolation reactions. This study showcases the potential of fluorinated reagents in introducing fluorine-containing functional groups, a key aspect in the development of molecules with enhanced pharmacological properties (S. Arimori et al., 2016).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
特性
IUPAC Name |
benzenesulfonic acid;2,2-difluoro-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXBFLRLZSAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C(CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-04-3 | |
| Record name | 2,2-DIFLUORO-2-PYRIDIN-2-YL-ETHYLAMINE BENZENESULPHONATE, (1:1 SALT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
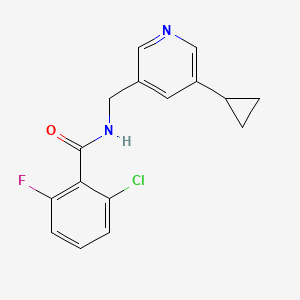
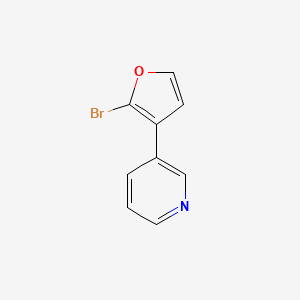
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)
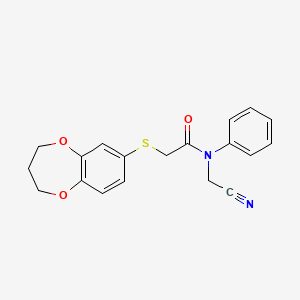
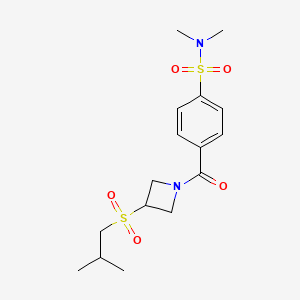
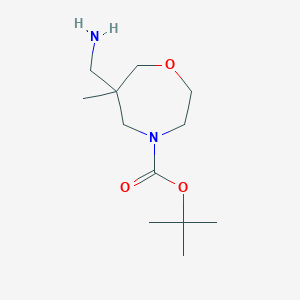
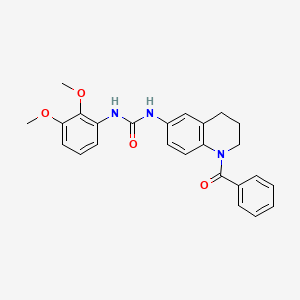
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
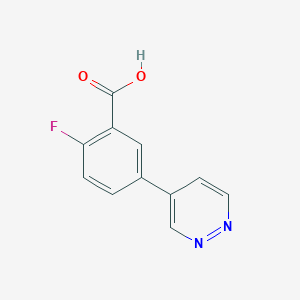
![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
